molecular formula C6H12S B13104603 (R)-3-Methyltetrahydro-2H-thiopyran

(R)-3-Methyltetrahydro-2H-thiopyran

Cat. No.: B13104603
M. Wt: 116.23 g/mol
InChI Key: WTPRCAYZVQKROM-ZCFIWIBFSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Methyltetrahydro-2H-thiopyran typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1,5-hexadiene with sulfur in the presence of a catalyst to form the thiopyran ring. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of ®-3-Methyltetrahydro-2H-thiopyran may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions: ®-3-Methyltetrahydro-2H-thiopyran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiopyran ring to a tetrahydrothiopyran ring using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methyl group or other positions on the ring, using reagents like alkyl halides or organometallic compounds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, organometallic reagents.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Tetrahydrothiopyran derivatives.

    Substitution: Various substituted thiopyran derivatives.

Scientific Research Applications

®-3-Methyltetrahydro-2H-thiopyran has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of sulfur-containing heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of ®-3-Methyltetrahydro-2H-thiopyran involves its interaction with specific molecular targets. The sulfur atom in the thiopyran ring can form interactions with various biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Tetrahydrothiopyran: Lacks the methyl group at the third position.

    3-Methylthiopyran: Similar structure but may differ in the degree of saturation.

    Thiopyran: The parent compound without additional substituents.

Uniqueness: ®-3-Methyltetrahydro-2H-thiopyran is unique due to the presence of the methyl group at the third position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other thiopyran derivatives and can lead to different applications and properties.

Properties

Molecular Formula

C6H12S

Molecular Weight

116.23 g/mol

IUPAC Name

(3R)-3-methylthiane

InChI

InChI=1S/C6H12S/c1-6-3-2-4-7-5-6/h6H,2-5H2,1H3/t6-/m1/s1

InChI Key

WTPRCAYZVQKROM-ZCFIWIBFSA-N

Isomeric SMILES

C[C@@H]1CCCSC1

Canonical SMILES

CC1CCCSC1

Origin of Product

United States

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